N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
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Overview
Description
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an oxazinan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide. The reaction is typically carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazinan intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride. This reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Formation of the Oxalamide Moiety: The final step involves the reaction of the sulfonylated oxazinan intermediate with an oxalyl chloride derivative, such as oxalyl chloride or oxalyl bromide, in the presence of a base like pyridine. This step results in the formation of the oxalamide moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine derivative.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and oxalamide groups.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the oxalamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-ethyloxalamide: Similar structure but with an ethyl group instead of a propyl group.
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-butoxalamide: Similar structure but with a butyl group instead of a propyl group.
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group can influence the compound’s solubility, reactivity, and binding affinity compared to its analogs with different alkyl groups.
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,14H,2-3,8-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXICZZGBGWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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